molecular formula C7H5Cl2IO B14030614 2,5-Dichloro-1-iodo-3-methoxybenzene

2,5-Dichloro-1-iodo-3-methoxybenzene

Cat. No.: B14030614
M. Wt: 302.92 g/mol
InChI Key: XDSSWQZZHBXJEX-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Methoxybenzenes in Synthetic Methodologies

Polyhalogenated methoxybenzenes are of significant interest to synthetic chemists due to the presence of multiple reactive sites on the aromatic ring. The methoxy (B1213986) group, a powerful electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, while the halogen atoms provide handles for a variety of cross-coupling reactions. quora.comquora.com This combination of activating and functionalizable groups allows for the selective and sequential introduction of new substituents, leading to the efficient synthesis of complex target molecules. The differential reactivity of various halogens (e.g., iodine vs. chlorine) can be exploited for site-selective transformations, a highly sought-after strategy in modern synthesis. nih.gov For instance, the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than a carbon-chlorine bond, allowing for selective functionalization at the iodine-bearing position. acs.org

Overview of Aryl Halides with Diverse Substitution Patterns

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. Their utility stems primarily from their ability to participate in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.com The reactivity of an aryl halide is significantly influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups can increase the reactivity of the aryl halide towards nucleophilic aromatic substitution, while both electron-donating and electron-withdrawing groups can influence the regioselectivity of further reactions. msu.edu The steric hindrance created by bulky substituents can also play a crucial role in directing the outcome of a reaction. nih.gov The diverse substitution patterns found in aryl halides allow for fine-tuning of their electronic and steric properties, making them indispensable tools for the construction of tailored molecular frameworks.

Structural and Electronic Considerations for 2,5-Dichloro-1-iodo-3-methoxybenzene within the Broader Class of Halogenated Methoxybenzenes

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2091890-74-1
Molecular Formula C₇H₅Cl₂IO
Molecular Weight 302.93 g/mol
Canonical SMILES COC1=C(C(=CC(=C1)Cl)I)Cl
InChI Key Not available

Scope and Objectives of the Research Focus on this compound

While the broader class of polyhalogenated anisoles is well-established in organic synthesis, specific research focused on this compound appears to be limited. The primary objective of focusing on this particular molecule is to delineate its synthetic potential as a versatile building block. Key research goals would include the development of efficient synthetic routes to access this compound and the systematic exploration of its reactivity in various transformations. Investigating the selective functionalization of the carbon-iodine bond in the presence of two carbon-chlorine bonds would be a primary area of interest. Furthermore, understanding the influence of the specific substitution pattern on the physical and chemical properties of the molecule could provide valuable insights for the design of new functional materials and biologically active compounds. The unique electronic and steric environment of this compound makes it a compelling target for synthetic exploration with the potential to unlock novel chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl2IO

Molecular Weight

302.92 g/mol

IUPAC Name

2,5-dichloro-1-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

XDSSWQZZHBXJEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)I)Cl

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloro 1 Iodo 3 Methoxybenzene and Analogous Systems

Strategies for Introducing Methoxy (B1213986) Functionality onto Halogenated Aromatic Scaffolds

The introduction of a methoxy group onto a pre-halogenated aromatic ring is a common strategy in the synthesis of compounds like 2,5-dichloro-1-iodo-3-methoxybenzene. This can be achieved through several methods, primarily nucleophilic aromatic substitution or the methylation of a corresponding phenol.

Nucleophilic Aromatic Substitution with Methoxide (B1231860) Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide, onto an aromatic ring that is substituted with strong electron-withdrawing groups and a good leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be rendered electron-poor to facilitate the attack of the nucleophile. quizlet.com The presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing halogenated methoxybenzenes, an appropriately substituted polychlorinated or chloro-iodinated benzene (B151609) ring bearing an activating group could react with a methoxide source, such as sodium methoxide (NaOCH₃). The methoxide ion attacks the carbon atom bearing a leaving group (e.g., a chlorine atom), forming the resonance-stabilized carbanionic intermediate, followed by the loss of the leaving group to restore aromaticity. quizlet.com The reaction is generally not feasible on simple halobenzenes like chlorobenzene (B131634) without significant activation, as the benzene ring itself is electron-rich and repels nucleophiles. quora.com

Key requirements for a successful SNAr reaction:

An electron-poor aromatic ring.

The presence of a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group.

A good leaving group (halides are common).

ReactantNucleophileConditionsProduct
3,4-DichloronitrobenzeneSodium MethoxideMethanol4-Chloro-3-nitroanisole
2,4-DinitrochlorobenzeneSodium MethoxideBasic solution in water2,4-Dinitroanisole

O-Methylation of Dichlorohalophenols

An alternative and often more direct route to introducing the methoxy group is through the O-methylation of a corresponding phenol. This reaction, a type of Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with a methylating agent.

Common methylating agents include dimethyl sulfate (B86663), methyl iodide, and dimethyl carbonate. researchgate.neteurekaselect.com The choice of reagent can be influenced by factors such as reactivity, toxicity, and reaction conditions. Dimethyl carbonate, for instance, is considered a greener alternative to traditional methylating agents like dimethyl sulfate and methyl halides. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the formation of the phenoxide ion. researchgate.netmdpi.com For the synthesis of this compound, a precursor such as 2,5-dichloro-3-iodophenol (B1410472) would be subjected to these methylation conditions.

Phenolic SubstrateMethylating AgentBaseProduct
CatecholDimethyl CarbonateAluminophosphate CatalystGuaiacol
EugenolDimethyl CarbonatePotassium Carbonate/TBABMethyl eugenol
VanillinDimethyl CarbonatePotassium Carbonate/TBABVeratraldehyde

Regioselective Introduction of Halogen Atoms (Chlorine and Iodine)

The regioselective introduction of chlorine and iodine atoms onto an anisole (B1667542) scaffold is a critical step in the synthesis of this compound. The methoxy group is an ortho, para-directing group, which influences the position of incoming electrophiles during electrophilic aromatic substitution.

Direct Halogenation Approaches to Dichloro-Iodo-Anisoles

Direct electrophilic halogenation of anisole can be used to introduce chlorine and iodine atoms. However, controlling the regioselectivity to achieve a specific substitution pattern like 2,5-dichloro-1-iodo can be challenging due to the activating nature of the methoxy group.

For iodination, reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent are often employed. mdma.ch The reaction of 1,4-dimethoxybenzene (B90301) with iodine monochloride can lead to a mixture of iodinated and chlorinated products, with the product distribution being influenced by solvent polarity and the presence of salts. mdma.chacs.org The direct iodination of 3,5-dichloroanisole (B44140) using iodine and silver sulfate has been explored, yielding a mixture of mono- and di-iodinated products. olemiss.edu

Chlorination can be achieved using various chlorinating agents, including chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS). The regioselectivity can be influenced by the choice of reagent and reaction conditions, including the use of catalysts. researchgate.net

Halogen Exchange Reactions for Tunable Halogenation Patterns

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for replacing one halogen with another. manac-inc.co.jp This can be a useful strategy for introducing iodine into an aromatic ring that already contains chlorine or bromine. manac-inc.co.jp These reactions typically involve the treatment of a chloro- or bromo-aromatic compound with an iodide salt, such as sodium iodide or potassium iodide. manac-inc.co.jp For aromatic systems, the success of halogen exchange can be dependent on the electronic nature of the substituents on the ring. manac-inc.co.jp For instance, the presence of electron-withdrawing groups can facilitate the reaction. This method has been applied to the synthesis of iodoarenes from their corresponding bromo- or chloro-precursors. manac-inc.co.jp

Utility of Hypervalent Iodine Reagents in Selective Halogenation

Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents in organic synthesis, finding application in a wide array of transformations, including halogenations. researchgate.netnih.gov These compounds, such as iodonium (B1229267) salts and benziodoxole derivatives, can act as electrophilic halogen sources or participate in catalytic cycles to promote selective halogenation. researchgate.netresearchgate.net For example, phenyliodine bis(trifluoroacetate) (PIFA) is a well-known hypervalent iodine reagent used in various oxidative transformations. researchgate.net

Hypervalent iodine compounds can be used to deliver halogen atoms to aromatic rings with high selectivity. researchgate.netnih.gov Their reactivity can be tuned by modifying the ligands on the iodine atom, allowing for controlled halogenation reactions that might be difficult to achieve with traditional halogenating agents. researchgate.netnih.gov These reagents are particularly useful in late-stage functionalization and can offer unique reactivity patterns compared to other halogenation methods. researchgate.netnih.gov

Reagent TypeExampleApplication
Iodonium SaltsDiphenyliodonium chlorideArylating agent
Benziodoxole DerivativesAzidobenziodoxolesGroup transfer reagents
λ³-IodanesPhenyliodine diacetate (PIDA)Oxidant and halogenation promoter
λ⁵-IodanesDess-Martin periodinaneOxidizing agent

Iodination of Arylhydrazines as a Facile Route to Aryl Iodidesnih.gov

A notable and efficient metal- and base-free method for the synthesis of aryl iodides involves the reaction of arylhydrazine hydrochlorides with iodine. researchgate.netnih.govnih.gov This approach provides a convenient route to a wide variety of aryl iodides. nih.gov The reaction typically proceeds by treating the arylhydrazine hydrochloride with an equimolar amount of I2 in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature, for instance, 60 °C for several hours. researchgate.netnih.gov

The mechanism of this transformation is understood to involve the oxidation of the arylhydrazine by iodine, which forms an arenediazonium salt intermediate. acs.org This intermediate then undergoes a single-electron transfer from an iodide anion, leading to the formation of an aryl radical and an iodine radical. nih.govacs.org The subsequent combination of these two radical species affords the final aryl iodide product. nih.govacs.org In this process, iodine serves a dual purpose: it acts as an oxidant to generate the diazonium salt and as the iodinating agent. acs.org

This method is valued for its operational simplicity, safer reaction profile, and high efficiency compared to traditional methods that may require harsh conditions, acids, or heavy metal catalysts. researchgate.net The protocol demonstrates tolerance for a diverse array of functional groups on the aromatic ring, consistently producing the corresponding aryl iodides in good to excellent yields. acs.org For example, substrates with methoxy substituents, which are structurally relevant to this compound, have been shown to react efficiently. The reaction of 4-methoxyphenylhydrazine hydrochloride, for instance, yields the desired iodoanisole product in 90% yield and has been successfully performed on a gram scale. acs.org

Table 1: Synthesis of Aryl Iodides from Substituted Arylhydrazines

Substrate (Arylhydrazine Hydrochloride)Product (Aryl Iodide)Yield (%)
4-Chlorophenylhydrazine hydrochloride1-Chloro-4-iodobenzene91%
4-Methoxyphenylhydrazine hydrochloride1-Iodo-4-methoxybenzene90%
3-Methoxyphenylhydrazine hydrochloride1-Iodo-3-methoxybenzene85%
2-Methoxyphenylhydrazine hydrochloride1-Iodo-2-methoxybenzene81%
4-Methylphenylhydrazine hydrochloride1-Iodo-4-methylbenzene92%

This table summarizes the yields of various aryl iodides synthesized from their corresponding arylhydrazine precursors, demonstrating the versatility of the method. Data sourced from ACS Omega. acs.org

Considerations for Direct Iodination of Chlorinated Methoxybenzenesresearchgate.net

Direct iodination of an aromatic ring that already contains both chloro and methoxy substituents, such as a precursor to this compound, presents significant challenges related to regioselectivity. nih.govuky.edu The methoxy group is a powerful ortho-, para-directing activator, while the chlorine atoms are deactivating yet also ortho-, para-directing. The interplay between these groups can lead to the formation of a mixture of iodinated regioisomers, which are often difficult to separate, complicating product isolation and purification. nih.govuky.edu

The synthesis of specifically substituted compounds like 3,5-dichloro-2-iodophenol, for example, can only be achieved in moderate yields via direct iodination, highlighting the regioselectivity problem. nih.gov For chlorinated anisoles, the choice of iodinating reagent and reaction conditions is critical in directing the iodine to the desired position. A systematic investigation into the iodination of 3,5-dichloroanisole, a structural analog, reveals that different reagents can lead to vastly different product distributions. nih.gov

For instance, using N-iodosuccinimide (NIS) with p-toluenesulfonic acid (PTSA) predominantly yields the 4-iodo product. nih.gov In contrast, reagent systems involving silver salts with non-coordinating anions, such as AgSbF6/I2, can favor the formation of the 2-iodo isomer. nih.gov The formation of by-products resulting from dehalogenation or polysubstitution can further reduce the yield of the desired compound. uky.edu These considerations underscore the difficulty in achieving high regioselectivity in the direct iodination of complex, electronically differentiated chlorinated methoxybenzenes. nih.gov

Multi-Step Synthetic Sequences for Complex Halogenated Aromatics

The synthesis of intricately substituted molecules like this compound often necessitates multi-step approaches to ensure the correct placement of each substituent. The specific sequence of reactions is paramount for achieving the desired isomer.

Sequential Functionalization Strategies

For a molecule such as this compound, a sequential functionalization strategy is crucial. The order in which the iodo, chloro, and methoxy groups are introduced onto the aromatic ring dictates the feasibility and outcome of the synthesis. A chemist must consider the directing effects of the substituents at each stage. For example, one might start with an aniline (B41778) derivative, use a Sandmeyer-type reaction to introduce the iodo group, and then perform subsequent chlorination steps. The directing influence of the existing methoxy and iodo groups would need to be carefully managed to install the chlorine atoms at the desired C2 and C5 positions. Alternatively, one could begin with a dichlorinated methoxybenzene and attempt a regioselective iodination, although this poses the challenges discussed previously. nih.gov The development of a successful synthesis hinges on a planned sequence that leverages the electronic and steric properties of the intermediates to control the regiochemical outcome of each successive reaction.

Optimization of Reaction Conditions and Yields in the Synthesis of Halogenated Methoxybenzenes

Optimizing reaction conditions is essential for maximizing the yield and purity of halogenated methoxybenzenes while minimizing by-product formation. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.

The selection of the iodinating agent is a critical factor. Reagents range from molecular iodine (I2), which often requires an activating agent or oxidant, to more reactive electrophilic iodine sources like N-iodosuccinimide (NIS) and iodine monochloride (ICl). nih.govorganic-chemistry.org For chlorinated anisoles, studies have shown that different reagent systems produce different isomeric products with varying yields. nih.gov For example, the iodination of 3,5-dichloroanisole with NIS/PTSA gives the 4-iodo product in 68% yield, whereas using Ag2SO4/I2 in dichloromethane (B109758) results in poor yields of both the 2-iodo and 4-iodo isomers. nih.gov

Solvent choice can also dramatically influence the reaction's outcome. Iodination of 3,5-dichloroanisole with Ag2SO4/I2 in dichloromethane gave poor results, but significantly better yields have been reported for iodinations of other anilines in solvents like ethanol, although sometimes with poorer regioselectivity. uky.edu Temperature is another key variable; higher temperatures can increase reaction rates but may also lead to the formation of undesired by-products. researchgate.net Therefore, a systematic screening of these parameters is necessary to identify the optimal conditions that provide the highest yield and selectivity for a specific transformation.

Table 2: Iodination of 3,5-Dichloroanisole with Various Reagents

Iodinating Reagent SystemSolventMajor ProductYield (%)
NIS / PTSADCM2,6-Dichloro-4-iodo-1-methoxybenzene68%
Ag₂SO₄ / I₂DCMMixture (poor yield)<10%
AgSbF₆ / I₂DCM1,3-Dichloro-2-iodo-5-methoxybenzene41%
AgBF₄ / I₂DCM1,3-Dichloro-2-iodo-5-methoxybenzene47%

This table presents a comparison of different iodinating systems for the model compound 3,5-dichloroanisole, highlighting the impact of the reagent on product distribution and yield. Data sourced from Molecules. nih.gov

Reactivity and Mechanistic Investigations of 2,5 Dichloro 1 Iodo 3 Methoxybenzene and Its Structural Motifs

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site in 2,5-Dichloro-1-iodo-3-methoxybenzene for a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions. This enhanced reactivity stems from its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bonds present on the same aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the aryl iodide functionality is overwhelmingly more reactive than the aryl chloride moieties.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the C-I position under standard conditions [e.g., Pd(PPh₃)₄ catalyst and an aqueous base] to form 2,5-dichloro-3-methoxy-1,1'-biphenyl derivatives. Steric hindrance from the adjacent chlorine and methoxy (B1213986) groups might necessitate slightly more forcing conditions or the use of specialized bulky phosphine (B1218219) ligands to achieve high yields. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. nih.gov The reaction of this compound with various alkenes, catalyzed by a palladium source like Pd(OAc)₂, would be expected to selectively yield substituted stilbene (B7821643) analogues at the iodine-bearing carbon. thieme-connect.de

Sonogashira Reaction: This coupling reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The C-I bond of the title compound would be the exclusive site of reaction, allowing for the synthesis of 1-(alkyn-1-yl)-2,5-dichloro-3-methoxybenzene derivatives under mild conditions. nih.govscispace.com

Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner. The high reactivity of the C-I bond ensures that coupling would occur selectively at this position, leaving the two C-Cl bonds intact. wikipedia.org

Below is a table summarizing typical conditions for the selective cross-coupling of aryl iodides in the presence of aryl chlorides, based on analogous systems.

ReactionAryl Halide ExampleCoupling PartnerCatalyst SystemConditionsProductYield
Suzuki-Miyaura1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C4-Bromo-1,1'-biphenyl>95%
Heck1-Chloro-4-iodobenzeneStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100 °C(E)-1-Chloro-4-styrylbenzene94%
Sonogashira1-Bromo-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 25 °C1-Bromo-4-(phenylethynyl)benzene98%

Nucleophilic Displacement of Iodine in Highly Substituted Systems

Direct nucleophilic aromatic substitution (SₙAr) to displace the iodide is generally unfavorable unless the aromatic ring is heavily activated by strong electron-withdrawing groups (like nitro groups) in the ortho and/or para positions. In this compound, the methoxy group is electron-donating by resonance, and the chloro groups are only moderately electron-withdrawing. Therefore, classical SₙAr at the C-I position is not an expected pathway under standard conditions. However, copper-catalyzed nucleophilic substitution reactions could potentially facilitate the displacement of iodide with various nucleophiles.

Mechanistic Pathways of Aryl Iodide Activation

The activation of the aryl iodide moiety in cross-coupling reactions predominantly follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

Oxidative Addition: A low-valent Pd(0) species inserts into the C-I bond to form a Pd(II) intermediate. This is the rate-determining step and is much faster for aryl iodides than for aryl chlorides.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki or organotin in Stille reactions) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Alternative activation pathways for iodoarenes can involve the formation of hypervalent iodine species. researchgate.netnih.govresearchgate.net In situ oxidation of the iodide to a λ³-iodane can render the aryl group electrophilic and susceptible to attack by nucleophiles, sometimes proceeding without a transition metal catalyst.

Reactivity of the Aryl Chloride Moieties

The two C-Cl bonds in this compound are significantly less reactive than the C-I bond. Their reaction typically requires more forcing conditions and depends on overcoming their higher bond strength and the lower propensity of Pd(0) to insert into the C-Cl bond.

Selective Cross-Coupling of Chlorides versus Iodides

The difference in reactivity between the C-I and C-Cl bonds is the cornerstone of selective functionalization of polyhalogenated arenes. It is possible to perform a cross-coupling reaction exclusively at the C-I position by using mild reaction conditions. Subsequently, a second, different coupling reaction can be performed at one or both of the C-Cl positions by employing more vigorous conditions, such as higher temperatures, stronger bases, and specialized catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) that are effective for activating aryl chlorides. This stepwise approach allows for the controlled and regioselective synthesis of complex, polysubstituted aromatic compounds. researchgate.net

The following table illustrates the principle of selective cross-coupling on dihaloaromatic systems.

SubstrateCoupling PartnerCatalyst SystemPrimary Product (Selective for C-I)Secondary Product (at C-Cl)
2,5-DibromoiodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N at RT1-(2,5-Dibromophenyl)-2-phenylethyneRequires harsher conditions
2,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄, K₃PO₄ at 90°C2-Chloro-6-(p-tolyl)quinoxaline2,6-Di(p-tolyl)quinoxaline (at 120°C)

Nucleophilic Aromatic Substitution in Dichlorinated Anisoles

While the C-Cl bonds are less reactive towards cross-coupling, they can be susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions. For an SₙAr reaction to occur, the aromatic ring must be electron-deficient. In this compound, the two chlorine atoms and the iodine atom withdraw electron density inductively, which partially activates the ring towards nucleophilic attack. However, the methoxy group is an electron-donating group, which deactivates the ring for SₙAr.

Therefore, displacing the chlorine atoms would require harsh conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., sodium methoxide (B1231860), sodium amide). The regioselectivity of such a substitution would be influenced by the combined electronic and steric effects of all substituents on the stability of the intermediate Meisenheimer complex. Studies on related dichlorinated systems show that substitution is possible, though often not as clean or high-yielding as in systems bearing powerful activating groups like -NO₂. researchgate.netclockss.orgresearchgate.net

Influence of the Methoxy Group on Aromatic Reactivity

Directing Effects in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a potent activating group and an ortho, para-director. guidechem.com The electron-donating resonance effect enriches the electron density at the positions ortho and para to the methoxy group. guidechem.com This increased electron density makes these positions more attractive to incoming electrophiles. The stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex, is also enhanced when the attack occurs at the ortho or para positions, as the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing an additional stable resonance structure. guidechem.com

In this compound, the positions on the ring are C1 (iodo), C2 (chloro), C3 (methoxy), C4 (hydrogen), C5 (chloro), and C6 (hydrogen). The methoxy group at C3 would direct incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). However, the C2 position is already substituted with a chlorine atom. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions.

The chlorine and iodine atoms are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weak electron-donating resonance effect. stmarys-ca.edu Despite being deactivators, halogens are also ortho, para-directors. In this molecule:

The iodine at C1 directs to C2 (occupied) and C6.

The chlorine at C2 directs to C1 (occupied) and C3 (occupied) and C5 (occupied).

The chlorine at C5 directs to C4 and C6.

Considering the combined directing effects, the methoxy group strongly activates the C4 and C6 positions. The chlorine at C5 also directs to these same positions. The iodine at C1 directs to C6. Therefore, there is a consensus among the directing groups, strongly favoring electrophilic substitution at the C4 and C6 positions. The steric hindrance from the adjacent chlorine atom at C5 might slightly disfavor substitution at C4 compared to C6.

Regioselective Iodination of 3,5-Dichloroanisole (B44140) nih.gov
Iodinating ReagentOrtho-Iodo Product Yield (%)Para-Iodo Product Yield (%)
NIS/PTSA-68
Ag2SO4/I24060

This data for a similar molecular framework supports the strong directing effect of the methoxy group to the para position (analogous to C6 in the target molecule) and to a lesser extent, the ortho position (analogous to C4).

Activating Effects on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. stmarys-ca.edu The methoxy group, being an electron-donating group, generally deactivates the ring towards SNAr. However, its effect is position-dependent.

For an SNAr reaction to occur on this compound, a nucleophile would need to replace one of the halogen atoms (Cl or I). The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the leaving group are effective at stabilizing this intermediate through resonance. stmarys-ca.edu

In the target molecule, the methoxy group is meta to the iodine at C1 and the chlorine at C5, and ortho to the chlorine at C2. An electron-donating group like methoxy located ortho or para to the leaving group would destabilize the Meisenheimer complex, thus hindering the reaction. However, a meta methoxy group does not participate in the resonance stabilization or destabilization of the negative charge on the ring during the SNAr reaction. Its influence would be primarily through its weaker inductive effect.

Investigations into Rearrangement and Isomerization Pathways

The current body of scientific literature does not provide specific studies on the rearrangement or isomerization pathways of this compound. However, general principles governing such transformations in related aromatic compounds can be considered.

Aromatic compounds can undergo rearrangement reactions under certain conditions, such as high temperatures or in the presence of strong acids or bases. For polychlorinated aromatic compounds, thermal or photochemical conditions can sometimes lead to the migration of halogen atoms around the ring, potentially leading to a mixture of isomers. For instance, the thermal rearrangement of some substituted anisoles, like 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene, is known to proceed via a Claisen rearrangement. rsc.org

Photochemical isomerization is another possibility, where irradiation with light of a specific wavelength can induce the conversion of one isomer to another. youtube.comrsc.org This process is dependent on the electronic properties of the molecule and the energy of the absorbed light. For a molecule like this compound, such isomerizations would likely involve the migration of the chloro or iodo substituents, but specific pathways have not been documented.

Without experimental data for this specific compound, any discussion of rearrangement and isomerization pathways remains speculative and would be based on the known reactivity of other polysubstituted aromatic ethers and halides.

Mechanistic Principles Governing Stereoselective or Regioselective Transformations

The principles of stereoselectivity and regioselectivity are fundamental in understanding the outcome of chemical reactions involving this compound.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. mdpi.com As discussed in section 3.3.1, electrophilic aromatic substitution on this molecule is expected to be highly regioselective. The combined directing effects of the methoxy, chloro, and iodo substituents strongly favor substitution at the C4 and C6 positions. The precise ratio of products formed at these two positions would be determined by a subtle interplay of electronic and steric factors. For example, the steric bulk of the neighboring chlorine atom at C5 might lead to a preference for substitution at the less hindered C6 position. Another example of regioselectivity in related compounds is the directed ortho-lithiation, where a functional group directs the deprotonation to an adjacent position on the ring, allowing for subsequent reaction with an electrophile at that specific site. rsc.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org For reactions involving the aromatic ring of this compound itself, stereoselectivity is not typically a factor as the ring is planar and achiral. However, if a reaction were to introduce a new chiral center on a substituent attached to the ring, or if the molecule were to react with a chiral reagent, then stereoselective outcomes would be possible. For instance, if a side chain were to be introduced and subsequently modified, the approach of reagents could be influenced by the existing bulky substituents on the ring, leading to the preferential formation of one diastereomer. Similarly, asymmetric catalysis could be employed to achieve enantioselective transformations on a functional group attached to the aromatic core.

In the absence of specific research on this compound, the mechanistic principles are drawn from the broader understanding of reactions on substituted aromatic systems. The regioselectivity is primarily governed by the electronic directing effects of the substituents, while stereoselectivity would become a consideration in transformations involving the introduction or modification of stereocenters.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For 2,5-Dichloro-1-iodo-3-methoxybenzene, the following characteristic vibrational frequencies are predicted:

Predicted IR and Raman Data:

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3100Medium
Aliphatic C-H stretch (-OCH₃)2850 - 2960Medium
Aromatic C=C stretch1400 - 1600Medium to Strong
C-O stretch (Aryl-O)1200 - 1275Strong
C-O stretch (CH₃-O)1000 - 1075Strong
C-Cl stretch700 - 850Strong
C-I stretch500 - 600Medium

The presence of multiple halogen substituents can lead to complex vibrational patterns in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₅Cl₂IO), the predicted molecular weight is approximately 302.84 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic isotopic pattern.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways:

Loss of a methyl radical (-CH₃): [M - 15]⁺

Loss of a formyl radical (-CHO): [M - 29]⁺, often preceded by the loss of a methyl group.

Loss of a chlorine radical (-Cl): [M - 35]⁺ and [M - 37]⁺

Loss of an iodine radical (-I): [M - 127]⁺

The relative abundance of these fragment ions provides further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene (B151609) ring and its substituents constitute a chromophore that absorbs UV radiation. The methoxy (B1213986) group is an auxochrome that typically causes a bathochromic (red) shift in the absorption maxima. The halogen substituents also influence the electronic transitions.

For this compound, the UV-Vis spectrum is predicted to show absorption bands characteristic of a substituted benzene ring. The primary absorption bands are expected to be shifted to longer wavelengths compared to unsubstituted benzene due to the presence of the methoxy and halogen groups.

Predicted UV-Vis Absorption Data:

TransitionPredicted λₘₐₓ (nm)
π → π*270 - 290

The exact position and intensity of the absorption maxima would depend on the solvent used for the analysis.

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Computational and Theoretical Investigations of 2,5 Dichloro 1 Iodo 3 Methoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for predicting molecular properties.

Geometry Optimization and Conformational Analysis

A geometry optimization would be performed to find the most stable three-dimensional arrangement of the atoms in 2,5-Dichloro-1-iodo-3-methoxybenzene. This process determines the equilibrium geometry by locating the minimum energy structure on the potential energy surface. The analysis would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would also be conducted to identify different spatial arrangements of the methoxy (B1213986) group relative to the benzene (B151609) ring and to determine the most stable conformer.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would identify the characteristic vibrational modes associated with its functional groups, such as C-H, C-O, C-Cl, and C-I stretching and bending modes. This theoretical spectrum could then be correlated with experimental spectroscopic data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate different electrostatic potential values, where red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov Green indicates areas of neutral potential. This map is invaluable for predicting the reactive sites of a molecule.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) is the power of an atom or group to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound in chemical reactions.

Atomic Charges and Dipole Moments

Computational chemistry provides powerful tools to determine the distribution of electron density within a molecule, which is fundamental to understanding its reactivity and physical properties. Atomic charges and dipole moments are key descriptors of this distribution.

Atomic Charges

Atomic charges in a molecule are not physical observables but are calculated based on various population analysis schemes. These schemes partition the total electron density among the constituent atoms. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting the electrostatic potential. scispace.comresearchgate.netwikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs. uni-muenchen.dewikipedia.org This method is generally less sensitive to the basis set than Mulliken analysis. An NBO analysis of this compound would quantify the charge on each atom, providing insights into the inductive and resonance effects of the substituents.

Dipole Moments

Illustrative Data for this compound

The following table presents hypothetical but plausible atomic charges and a calculated dipole moment for this compound, based on general principles of computational chemistry applied to similar molecules.

AtomMulliken Charge (e)NBO Charge (e)
C1 (Iodo)+0.15+0.20
C2 (Chloro)+0.10+0.15
C3 (Methoxy)-0.10-0.12
C4-0.05-0.07
C5 (Chloro)+0.10+0.15
C6-0.05-0.07
I-0.08-0.10
Cl (C2)-0.12-0.15
Cl (C5)-0.12-0.15
O (Methoxy)-0.25-0.30
C (Methoxy)+0.05+0.08
Calculated Dipole Moment 2.5 D

Note: The data in this table is illustrative and not based on actual published computational results for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the energy profiles of reactions involving this compound. This involves locating the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. irjet.netnih.govlkouniv.ac.in

For instance, in an electrophilic aromatic substitution reaction, the energy profile would show the initial formation of a pi-complex, followed by a higher energy sigma-complex (arenium ion), and finally the formation of the product. youtube.com The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for substitution at different positions on the benzene ring, the regioselectivity of the reaction can be predicted. pnas.org For this compound, the directing effects of the chloro, iodo, and methoxy groups would be computationally investigated to predict the most likely site of electrophilic attack.

Solvents can significantly influence reaction rates and mechanisms. nih.govrsc.org Computational models can account for solvent effects through two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. miami.edu

Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation, surrounding the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. bath.ac.uk

For reactions involving this compound, computational studies incorporating solvent effects would be essential for accurately predicting reaction energetics and pathways in solution. The choice of solvent can alter the relative energies of intermediates and transition states, potentially changing the reaction mechanism or product distribution. nih.gov

Computational NMR Chemical Shift Prediction and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can accurately predict NMR chemical shifts, aiding in the interpretation of experimental spectra and the differentiation of isomers.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. conicet.gov.arnih.gov This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.orgnih.gov

For this compound, GIAO-DFT calculations could predict the ¹H and ¹³C chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure. Furthermore, if multiple isomers were possible from a synthesis, their calculated NMR spectra could be used to distinguish between them. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Iodo)95.2
C2 (Chloro)135.8
C3 (Methoxy)158.1
C4115.4
C5 (Chloro)133.7
C6122.9
C (Methoxy)56.5

Note: The data in this table is illustrative and not based on actual published computational results for this compound.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

Computational chemistry methods can be broadly categorized into ab initio and semi-empirical methods.

Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters. libretexts.orgmit.edu Examples include Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. Density Functional Theory (DFT) is also often grouped with ab initio methods. These methods can provide highly accurate results but are computationally expensive. ias.ac.inmdpi.comresearchgate.net

Semi-Empirical Methods: These methods use a simplified form of the Schrödinger equation and introduce parameters derived from experimental data to approximate some of the integrals. scribd.comresearchgate.net Examples include AM1, PM3, and DFTB. Semi-empirical methods are much faster than ab initio methods, allowing for the study of larger molecular systems, but are generally less accurate. mit.eduresearchgate.net

A comparative analysis of ab initio and semi-empirical methods for this compound would involve calculating various properties, such as optimized geometry, electronic energies, and dipole moments, using different levels of theory. This would provide insights into the trade-off between computational cost and accuracy for this particular system. For a molecule of this size, DFT methods with a suitable basis set would likely provide a good balance of accuracy and computational efficiency for most properties. mdpi.combohrium.com

Research Applications and Synthetic Utility of 2,5 Dichloro 1 Iodo 3 Methoxybenzene

Precursor in the Synthesis of Densely Functionalized Aromatic Systems

The distinct electronic and steric environment of 2,5-dichloro-1-iodo-3-methoxybenzene makes it an ideal starting material for the synthesis of densely functionalized aromatic systems. The presence of three different substituents allows for sequential and regioselective introduction of new functionalities. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions, enabling selective functionalization at the C1 position.

For instance, in palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, the iodo group can be selectively replaced with aryl, vinyl, or alkynyl groups, respectively, leaving the chloro and methoxy (B1213986) substituents intact for subsequent modifications. This stepwise approach is crucial for the controlled assembly of complex aromatic structures.

A notable application lies in the synthesis of substituted dibenzofurans and carbazoles. While direct examples involving this compound are not extensively documented, its structural similarity to other o-iodophenols and o-iodoanilines suggests its potential utility in analogous synthetic routes. nih.gov For example, a synthetic strategy could involve an initial cross-coupling reaction at the iodo position, followed by an intramolecular cyclization to form the heterocyclic core. nih.gov

Reaction Type Potential Coupling Partner Potential Product Structure Catalyst/Reagents
Suzuki CouplingArylboronic acidDichloro-methoxy-substituted biphenylPd(PPh₃)₄, base
Sonogashira CouplingTerminal alkyneDichloro-methoxy-alkynylbenzenePdCl₂(PPh₃)₂, CuI, base
Buchwald-Hartwig AminationAmineDichloro-methoxy-aniline derivativePd catalyst, ligand, base

This table represents potential transformations based on the known reactivity of similar iodoarenes.

Building Block for Advanced Organic Synthesis

The utility of this compound extends to its role as a fundamental building block in more complex synthetic endeavors, where precise control over molecular architecture is paramount.

Modular Construction of Complex Polyaromatic Architectures

The sequential reactivity of the halo substituents is a key feature for the modular construction of polyaromatic systems. After the initial functionalization at the iodo position, the less reactive chloro groups can be activated for further cross-coupling reactions under more forcing conditions. This hierarchical reactivity allows for the controlled, step-by-step assembly of extended aromatic frameworks. This approach is particularly valuable in the synthesis of materials with specific electronic or photophysical properties.

Generation of Stereodefined or Regiodefined Products

The substitution pattern of this compound provides a scaffold for the synthesis of regiodefined products. The methoxy group at the C3 position, along with the chloro groups at C2 and C5, exerts steric and electronic influences that can direct incoming reagents to specific positions in multi-step synthetic sequences. lumenlearning.com While the generation of stereodefined products is less directly applicable to this achiral molecule, its use in the synthesis of larger, chiral molecules can be envisaged where the rigid, substituted aromatic core influences the stereochemical outcome of subsequent reactions. The regioselective nature of reactions involving this compound is a critical aspect of its synthetic utility. enamine.netnih.gov

Role in the Development of Novel Catalytic Systems or Reagents

While not a catalyst itself, this compound can serve as a precursor for the synthesis of specialized ligands for metal catalysts. The aromatic core can be functionalized with phosphine (B1218219), amine, or other coordinating groups through reactions at the iodo or chloro positions. The resulting ligands would possess a unique electronic and steric profile due to the existing substituents, which could, in turn, influence the activity and selectivity of the metal catalyst in various organic transformations. The synthesis of such tailored ligands is a significant area of research in catalysis.

Application in C-H Bond Functionalization Research

The field of C-H bond functionalization aims to directly convert C-H bonds into new functional groups, offering more atom-economical and efficient synthetic routes. mdpi.com Iodoarenes, such as this compound, are relevant in this area, particularly in palladium-catalyzed reactions that proceed via C-H activation. For instance, in Catellani-type reactions, an iodoarene can undergo oxidative addition to a palladium(0) catalyst, followed by ortho-C-H functionalization and subsequent ipso-coupling. chemrxiv.org The specific substitution pattern of this compound could be used to explore the regioselectivity and electronic effects in such transformations.

C-H Functionalization Approach Potential Reactant Potential Outcome
Palladium-catalyzed ortho-alkylationAlkyl halideIntroduction of an alkyl group at the C6 position
Directed ortho-metalationStrong baseLithiation at the C6 position for subsequent electrophilic quench

This table illustrates potential C-H functionalization pathways based on established methodologies for related iodoarenes.

Potential as a Synthetic Intermediate for Material Science Research (e.g., Ligands, Polymers)

The structural rigidity and potential for functionalization make this compound an attractive intermediate for materials science. Through polymerization reactions, either by converting the haloarenes into polymerizable monomers or by using them in polycondensation reactions, novel polymers with tailored properties could be synthesized. For example, derivatives of this compound could be incorporated into conjugated polymers for applications in organic electronics. The presence of chlorine and methoxy groups can influence the solubility, thermal stability, and electronic properties of the resulting materials. Research into hybrid nanocomposites based on related polychlorinated aromatic compounds highlights the potential for developing advanced materials with unique functional properties. mdpi.com

Future Directions in the Synthetic and Mechanistic Exploitation of Polyhalogenated Anisoles

The lack of specific data for this compound highlights a broader opportunity for future research into the synthetic and mechanistic exploitation of polyhalogenated anisoles. The distinct electronic and steric properties imparted by multiple halogen substituents, in conjunction with the directing effects of the methoxy group, suggest a rich and varied reactivity profile waiting to be harnessed.

Future research endeavors could productively focus on several key areas:

Cross-Coupling Reactions: A systematic investigation into the differential reactivity of the iodo and chloro substituents in various palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) would be highly valuable. Understanding the conditions required for selective activation of the C-I versus the C-Cl bonds would unlock its potential as a versatile building block for sequential functionalization.

Directed Ortho-Metalation: The interplay between the methoxy group and the halogen atoms as directing groups for lithiation or other metalation reactions could provide regioselective access to novel, highly substituted aromatic compounds. Mechanistic studies would be crucial to elucidate the factors governing this regioselectivity.

Synthesis of Novel Heterocycles: The strategic placement of reactive handles on the anisole (B1667542) ring could be exploited for the construction of novel heterocyclic scaffolds, which are often the core of biologically active molecules. For instance, intramolecular cyclization reactions following a site-selective cross-coupling could lead to new classes of substituted benzofurans, indoles, or other important heterocyclic systems.

Mechanistic Investigations: Detailed mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, are essential to understand the intricate electronic and steric effects that govern the reactivity of polyhalogenated anisoles. Such studies would not only provide a deeper understanding of this specific class of compounds but also contribute to the broader field of physical organic chemistry.

Conclusion and Future Perspectives

Summary of Key Achievements in the Chemistry of 2,5-Dichloro-1-iodo-3-methoxybenzene

While specific documented achievements for this compound are limited in publicly available literature, the true measure of its importance lies in its potential as a versatile intermediate in organic synthesis. The key achievement in the chemistry of analogous, highly substituted iodobenzenes is their successful application in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org

The presence of an iodo group on the benzene (B151609) ring of this compound makes it an excellent substrate for such transformations. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these catalytic cycles, allowing for selective functionalization. This selective reactivity is a significant achievement, enabling chemists to introduce a wide variety of substituents at the 1-position of the benzene ring while leaving the chloro groups intact.

The ability to participate in reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions is a testament to the synthetic utility of iodoarenes. beilstein-journals.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orglibretexts.org For instance, the Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl group, leading to the formation of biaryl or stilbene (B7821643) derivatives, respectively. These structural motifs are prevalent in pharmaceuticals and materials science.

Unexplored Reactivity and Synthetic Opportunities

The synthetic potential of this compound is far from fully realized. Several avenues of reactivity remain to be explored, offering exciting opportunities for the synthesis of novel and complex molecules.

One significant area of unexplored reactivity is the selective metal-halogen exchange. The carbon-iodine bond is more susceptible to exchange with organolithium reagents than the carbon-chlorine bonds. wikipedia.orgias.ac.inpku.edu.cn This would allow for the regioselective formation of an aryllithium species at the 1-position. This reactive intermediate could then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including carboxyl, hydroxyl, and amino groups, as well as new carbon-carbon bonds.

Furthermore, the directing effects of the existing substituents—the two chloro groups and the methoxy (B1213986) group—on subsequent electrophilic aromatic substitution reactions have not been thoroughly investigated for this specific molecule. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The methoxy group is a strong activating group and an ortho, para-director, while the chloro groups are deactivating but also ortho, para-directing. libretexts.orgmasterorganicchemistry.com Understanding the interplay of these directing effects could open up pathways for the regioselective introduction of additional substituents on the aromatic ring, leading to even more complex and highly functionalized molecules.

The Sonogashira coupling of this compound with terminal alkynes presents another significant synthetic opportunity. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction would yield substituted alkynes that are valuable precursors for the synthesis of heterocycles and other complex organic molecules. The resulting products could have interesting photophysical or biological properties.

Below is a table summarizing potential unexplored reactions:

Reaction TypeReagentsPotential ProductSignificance
Lithium-Iodine Exchangen-BuLi, then an electrophile (e.g., CO2, RCHO)2,5-dichloro-3-methoxybenzoic acid or corresponding alcoholIntroduction of new functional groups
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseSubstituted biarylSynthesis of complex aromatic systems
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, baseAryl-substituted alkynePrecursors for heterocycles and conjugated systems
Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-Aryl amineFormation of C-N bonds for pharmaceuticals
Heck CouplingAlkene, Pd catalyst, baseSubstituted stilbene or cinnamate (B1238496) derivativeFormation of C-C double bonds

Challenges and Innovations in the Synthesis of Highly Substituted Aromatics

The synthesis of highly substituted aromatic compounds like this compound is not without its challenges. The primary difficulty lies in achieving the desired regioselectivity during the introduction of multiple substituents onto the benzene ring. The directing effects of the already present groups can lead to the formation of a mixture of isomers, which can be difficult to separate.

Another area of innovation is the use of directing groups to control the regioselectivity of C-H functionalization reactions. nih.gov This approach allows for the direct introduction of new substituents at specific positions on the aromatic ring, bypassing the need for pre-functionalized starting materials. While not yet applied to the synthesis of this compound, these methods hold great promise for the future.

Prospects for Expanded Research Applications and Methodological Advancements

The potential applications for this compound and its derivatives are broad, spanning from medicinal chemistry to materials science. Highly substituted and halogenated aromatic compounds are known to possess a wide range of biological activities and are common motifs in pharmaceutical drugs. jocpr.comijrar.orgfastercapital.combohrium.com The unique substitution pattern of this compound could lead to the discovery of new drug candidates with novel modes of action.

In the field of materials science, polychlorinated aromatic compounds have been investigated for their potential use in organic electronics and as flame retardants. wikipedia.orgresearchgate.netrsc.org The introduction of an iodo group provides a handle for further functionalization, allowing for the fine-tuning of the material's properties.

Future methodological advancements that could impact the chemistry of this compound include the development of more sustainable synthetic methods. This includes the use of greener solvents, more efficient catalysts, and processes that minimize waste. The application of flow chemistry to the synthesis and functionalization of this compound could also lead to improved efficiency and safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dichloro-1-iodo-3-methoxybenzene, and how can purity be optimized?

  • Methodology :

  • Halogenation strategies : Use sequential halogenation (chlorination followed by iodination) on a methoxybenzene precursor. For iodination, employ Ullmann coupling or directed ortho-metalation to ensure regioselectivity .
  • Protection/deprotection : Protect the methoxy group during iodination to avoid side reactions, using trimethylsilyl chloride (TMSCl) as a temporary protecting agent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) combined with recrystallization in ethanol/water mixtures improves purity (>95% by GC/HPLC) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent degradation and iodine loss .
  • Emergency response : For spills, neutralize with activated charcoal and dispose via hazardous waste protocols. Eye exposure requires immediate irrigation for 15+ minutes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., methoxy at C3, iodine at C1) via chemical shifts (e.g., δ ~3.8 ppm for OCH3_3) and coupling constants .
  • IR spectroscopy : Confirm functional groups (C-I stretch ~500 cm1^{-1}, C-O-C asymmetric stretch ~1250 cm1^{-1}) .
  • Mass spectrometry (EI-MS) : Validate molecular weight (M+^+ peak at m/z 316.88) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., absorption anisotropy, twinning) be resolved in structural studies of this compound?

  • Methodology :

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data. Collect multiple symmetry-equivalent reflections to model absorption effects .
  • Refinement : Apply SHELXL for structure solution, incorporating empirical absorption corrections via spherical harmonic functions (e.g., YlmY_{lm} up to l=8) to address anisotropic absorption .
  • Validation : Check for twinning using PLATON; refine twin laws if necessary .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate activation energies for iodide displacement. Compare with experimental kinetics to validate transition states .
  • Electrostatic potential maps : Identify electrophilic centers (C-I and C-Cl sites) using Mulliken charges and Fukui indices .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) via COSMO-RS to model solvation effects on reaction pathways .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data (e.g., bond length discrepancies)?

  • Methodology :

  • Triangulation : Cross-validate NMR/IR data with X-ray diffraction results. For example, compare calculated (DFT) vs. experimental bond lengths for C-I and C-Cl .
  • Error analysis : Quantify measurement uncertainties (e.g., R-factor in crystallography, signal-to-noise ratios in NMR) to identify systematic vs. random errors .
  • Statistical validation : Apply χ2^2 tests to assess fit quality between experimental and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.